molecular formula C17H21FN6O2 B2984248 N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941994-53-2

N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2984248
CAS No.: 941994-53-2
M. Wt: 360.393
InChI Key: FOJTZBZTCDLTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a specialized chemical compound designed for cancer research applications, particularly as a potential inhibitor of Myeloid Cell Leukemia-1 (MCL-1) protein. MCL-1 is a prominent anti-apoptotic member of the Bcl-2 protein family that plays a critical role in regulating programmed cell death . The abnormal overexpression of MCL-1 is a common genetic aberration in human cancers, including various leukemias, lymphomas, and solid tumors, where it enhances cancer cell survival and contributes to resistance against conventional chemotherapeutic agents . By specifically targeting the MCL-1 protein, this research compound provides scientists with a valuable tool for investigating apoptosis signaling pathways and developing novel cancer therapeutic strategies. The compound features a complex molecular architecture with an imidazo[2,1-c][1,2,4]triazine core structure, which is substituted with a 4-fluorophenyl group at the 8-position and a carboxamide moiety at the 3-position linked to a dimethylaminopropyl chain. This specific structural configuration is designed to optimize binding affinity and selectivity for the MCL-1 protein. Related chemical scaffolds described in patent literature demonstrate that such compounds effectively inhibit MCL-1 by disrupting its interaction with pro-apoptotic proteins, thereby restoring the apoptotic process in malignant cells . The fluorophenyl substitution enhances molecular interactions within the binding pocket, while the dimethylaminopropyl side chain contributes to solubility and cellular permeability. Research applications for this compound include mechanistic studies of apoptosis regulation, investigation of therapy resistance mechanisms in cancer cell lines, and evaluation of combination treatments with other targeted therapies. In vitro studies using structurally similar compounds have shown promising activity in sensitizing cancer cells to apoptosis, particularly in malignancies dependent on MCL-1 for survival . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound following appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O2/c1-22(2)9-3-8-19-15(25)14-16(26)24-11-10-23(17(24)21-20-14)13-6-4-12(18)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJTZBZTCDLTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core and various substituents that contribute to its pharmacological properties.

  • Molecular Formula : C21H26N6O4
  • Molecular Weight : 426.47 g/mol
  • Structural Features : The compound contains a dimethylamino group and a fluorophenyl substituent which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to reduce inflammation markers in vitro.
  • Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity towards cancer cell lines.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Studies suggest that it may influence pathways related to:

  • Ion channel modulation (e.g., CFTR potentiation)
  • Inhibition of key enzymes involved in inflammatory processes

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundFluorophenyl substitutionAntimicrobial
N-[3-(dimethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamideMethylphenyl substitutionAnti-inflammatory
8-(5-bromothiophen-2-yl)-N-[3-(dimethylamino)propyl]-6-methylimidazo[2,1-c][1,2]triazineBromothiophen substitutionCytotoxic

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on a series of imidazo[2,1-c][1,2,4]triazine derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group was crucial for enhancing activity against resistant strains.
  • Anti-inflammatory Mechanisms : Research published in pharmacological journals highlighted the anti-inflammatory effects of related compounds through the inhibition of pro-inflammatory cytokines in cell culture models. The findings suggest that these compounds could be potential candidates for treating inflammatory diseases.
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural features that facilitate targeted action.

Comparison with Similar Compounds

8-(4-Fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS 946361-89-3)

  • Core Structure : Identical imidazo[2,1-c][1,2,4]triazine backbone.
  • Substituents: Differs in the side chain at the 3-position (3-hydroxypropyl vs. 3-dimethylaminopropyl).
  • Molecular weight: 333.32 (vs. target compound’s unstated but likely higher weight due to the dimethylamino group).
  • Data Gaps : Melting point, density, and biological activity data are unavailable for both compounds, limiting direct functional comparisons .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate

  • Core Structure : Imidazo[1,2-a]pyridine (vs. imidazo[2,1-c][1,2,4]triazine in the target compound).
  • Substituents: Includes cyano, nitro, and phenethyl groups.
  • Higher molecular complexity (51% yield, melting point 243–245°C) suggests distinct synthetic challenges and physicochemical stability .

Functional Analogues

Benzamide-Based Pesticides (e.g., Diflubenzuron, Fluazuron)

  • Core Structure : Benzamide derivatives (vs. imidazo-triazine).
  • Substituents : Chlorophenyl, trifluoromethylpyridinyl, or methoxytriazinyl groups.
  • Key Differences :
    • These compounds inhibit chitin synthesis in pests, a mechanism unlikely for the target compound unless it shares analogous binding motifs.
    • The fluorophenyl group in the target compound may mimic electron-withdrawing effects seen in diflubenzuron’s 2,6-difluorobenzamide moiety, suggesting possible overlap in target interactions .

Physicochemical and ADMET Considerations

  • Lumping Strategy : Compounds with shared functional groups (e.g., fluorophenyl, carboxamide) may exhibit similar environmental or metabolic behaviors despite core differences, as posited by lumping strategies in chemical modeling .
  • ADMET Robustness: Larger datasets improve predictive accuracy for parameters like logP and metabolic stability. The dimethylamino group in the target compound likely enhances solubility compared to the hydroxypropyl analogue, aligning with trends observed in aminopropyl-substituted drugs .

Key Findings

Structural Flexibility: Minor changes in side chains (e.g., hydroxypropyl vs. dimethylaminopropyl) significantly alter solubility and bioavailability.

Core Impact : The imidazo-triazine core may offer unique binding interactions compared to imidazo-pyridine or benzamide scaffolds.

Functional Group Synergy : Fluorinated aromatic groups enhance target affinity across diverse compound classes, as seen in both the target compound and pesticides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.